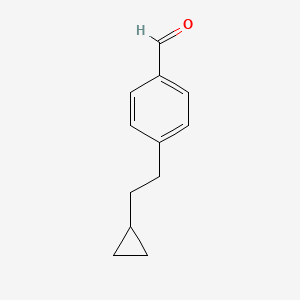

4-(2-Cyclopropylethyl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2-cyclopropylethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOLKBDBSVSOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that benzaldehydes, in general, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase. These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress.

Mode of Action

Benzaldehydes can react with nucleophiles, such as nitrogen and oxygen. In these reactions, oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates.

Biochemical Pathways

Benzaldehydes are known to be involved in the shikimate and phenylpropanoid pathways. These pathways are important for understanding the biosynthesis of individual phenolic compounds.

Pharmacokinetics

It is known that drug pharmacokinetics determine the onset, duration, and intensity of a drug’s effect.

Biochemische Analyse

Biochemical Properties

4-(2-Cyclopropylethyl)benzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt cellular antioxidation systems, making it a potent chemosensitizing agent in antifungal treatments. The interactions primarily involve the aldehyde group forming covalent bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, this compound can act as a redox-active compound, influencing redox homeostasis within cells.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering redox states and interacting with key regulatory proteins. These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules through its reactive aldehyde group. This interaction can lead to the formation of Schiff bases with amino groups in proteins, resulting in enzyme inhibition or activation. Additionally, the compound can act as a redox-active agent, influencing cellular redox homeostasis and generating reactive oxygen species (ROS). These ROS can further modulate signaling pathways and gene expression, leading to various cellular responses. The compound’s ability to disrupt cellular antioxidation systems is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including this compound, can degrade over time, leading to reduced efficacy. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of antioxidation enzymes, which may mitigate its initial effects. Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antifungal activity and modulation of cellular redox states. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits. Careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols. These metabolic transformations are catalyzed by enzymes such as aldehyde dehydrogenases and reductases. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells. Additionally, its interactions with cofactors, such as NADH and NADPH, play a crucial role in its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature. Additionally, it may interact with transporters and binding proteins that modulate its intracellular localization and accumulation. Studies have shown that benzaldehyde derivatives can enhance the absorption of other drugs by increasing membrane permeability. This property makes this compound a potential absorption promoter in drug delivery systems.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of specific amino acid sequences can facilitate its transport to mitochondria, where it can exert its effects on mitochondrial function and redox homeostasis. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biologische Aktivität

4-(2-Cyclopropylethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzaldehyde moiety with a cyclopropylethyl substituent, which may influence its biological activity through steric and electronic effects.

Antimicrobial Activity

Recent studies indicate that derivatives of benzaldehyde, including this compound, exhibit significant antimicrobial properties. For instance, research has shown that polymers derived from benzaldehyde demonstrate bactericidal activity against various bacterial strains.

A structure-activity relationship (SAR) study highlighted that modifications to the benzaldehyde structure can enhance its efficacy against Mycobacterium tuberculosis, a pathogen responsible for severe global health issues. In particular, compounds with similar structural features showed promising results in inhibiting the growth of mycobacterial species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Acrylic Ester Derivative 20 | 0.4 | Mycobacterium tuberculosis |

| Cyclopropyl Analog 28 | 16 | M. smegmatis |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation . The cyclopropyl group may enhance interactions with cellular targets, potentially leading to increased cytotoxicity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The aldehyde functional group may interact with nucleophiles in enzymes, inhibiting their function.

- Disruption of Cellular Membranes : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : By affecting mitochondrial integrity and promoting the release of pro-apoptotic factors, this compound may trigger programmed cell death in cancer cells.

Case Studies

A relevant case study involved testing the efficacy of various benzaldehyde derivatives against resistant strains of bacteria. The results indicated that modifications to the benzaldehyde structure significantly impacted antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Another study focused on the synthesis and evaluation of cyclopropyl-substituted compounds for anticancer activity. The findings suggested that these compounds could serve as lead candidates for further development due to their selective toxicity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.